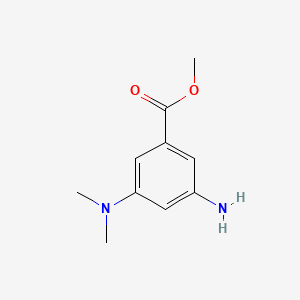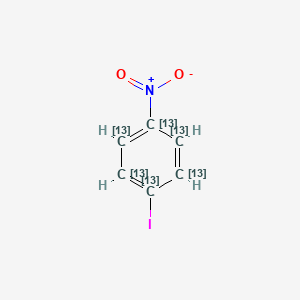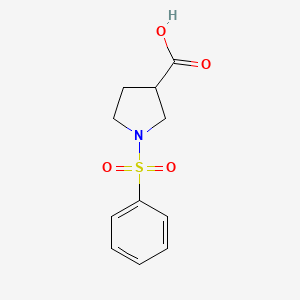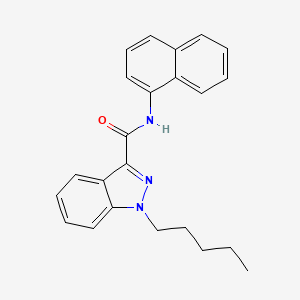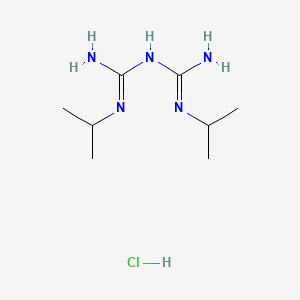
1,5-Bis(1-methylethyl)biguanide hydrochloride
カタログ番号 B591283
CAS番号:
35708-82-8
分子量: 221.733
InChIキー: BKFUVMLPDXIDPQ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,5-Bis(1-methylethyl)biguanide hydrochloride, also known as Proguanil Hydrochloride Impurity D, is a chemical compound used in scientific research . It has a molecular formula of C8 H19 N5 . Cl H and a molecular weight of 221.73 .
Molecular Structure Analysis
The molecular structure of 1,5-Bis(1-methylethyl)biguanide hydrochloride is represented by the formula C8 H19 N5 . Cl H . This indicates that the compound consists of 8 carbon atoms, 19 hydrogen atoms, 5 nitrogen atoms, and one chloride atom.科学的研究の応用
- “1,5-Bis(1-methylethyl)biguanide hydrochloride” is known as Proguanil Imp. D (EP), Proguanil USP Related Compound D, Proguanil USP RC D . It’s a reference standard used in the development of antimalarials .
- The compound is used in the analytical development, method validation, and stability and release testing of antimalarial drugs .
- The outcomes of these tests contribute to the production of safer and more effective antimalarial medicines .
- While I couldn’t find specific information on “1,5-Bis(1-methylethyl)biguanide hydrochloride” in diabetes research, biguanides in general are known to be used in the treatment of type 2 diabetes .
- Biguanides work by reducing the amount of glucose produced by the liver, increasing the uptake of glucose by muscle and fat cells, and slowing the absorption of glucose from the gastrointestinal tract .
- Similar to diabetes research, while there’s no specific information on “1,5-Bis(1-methylethyl)biguanide hydrochloride” in obesity research, biguanides have been studied for their potential effects on weight loss .
- Biguanides may contribute to weight loss by reducing appetite and slowing the absorption of glucose from the gastrointestinal tract .
- Biguanides are also being studied for their potential use in treating various metabolic disorders .
- These disorders often involve issues with the body’s ability to metabolize glucose, and biguanides’ effects on glucose production and absorption could potentially be beneficial .
- I couldn’t find specific information on “1,5-Bis(1-methylethyl)biguanide hydrochloride” in mTOR pathways research. However, biguanides have been shown to have effects on the mTOR pathway, which is involved in cell growth and metabolism .
Antimalarial Research
Diabetes Research
Obesity Research
Metabolic Disorders Research
mTOR Pathways Research
AMPK Ratios Research
特性
IUPAC Name |
2-propan-2-yl-1-(N'-propan-2-ylcarbamimidoyl)guanidine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H19N5.ClH/c1-5(2)11-7(9)13-8(10)12-6(3)4;/h5-6H,1-4H3,(H5,9,10,11,12,13);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKFUVMLPDXIDPQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N=C(N)NC(=NC(C)C)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H20ClN5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.73 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,5-Bis(1-methylethyl)biguanide hydrochloride | |
CAS RN |
35708-82-8 |
Source


|
| Record name | GS-18667 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035708828 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | GS-18667 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X782QX942G | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
迅速なお問い合わせ
カテゴリー
最も閲覧された
3-Isopropylisoindolin-1-one
126091-37-0
4H-1,3-Benzodioxin,6-phenoxy-(9CI)
129207-22-3
rac-Mono-(4-methyloctanyl)-phthalate
1346154-85-5

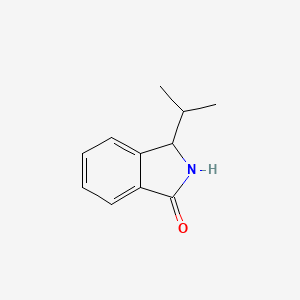
![(6,10-Dimethyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl) 2-(hydroxymethyl)but-2-enoate](/img/structure/B591202.png)

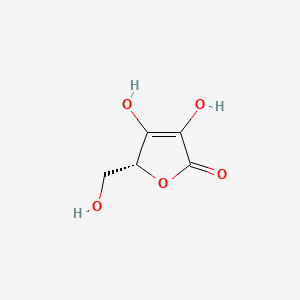
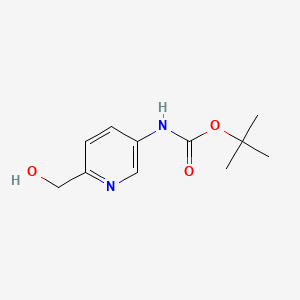
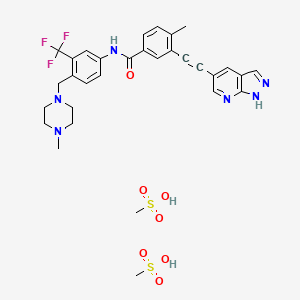
![methyl (2S)-2-[(dimethylamino)methylamino]propanoate](/img/structure/B591214.png)
